molecular formula C8H5N3O4S B13257872 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid

2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid

Cat. No.: B13257872
M. Wt: 239.21 g/mol
InChI Key: ZLNYVWRSOACVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a nitro group at the 6-position and an acetic acid moiety at the 4-position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.

    Cyclization: Cyclization reactions often require heating with suitable catalysts or desiccants.

Major Products:

    Reduction of the nitro group: 2-{6-Aminothieno[2,3-d]pyrimidin-4-yl}acetic acid.

    Esterification: Methyl 2-{6-nitrothieno[2,3-d]pyrimidin-4-yl}acetate.

    Amidation: 2-{6-nitrothieno[2,3-d]pyrimidin-4-yl}acetamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group and the thienopyrimidine core are likely involved in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

    Thieno[3,2-d]pyrimidine-4-ones: These compounds share the thienopyrimidine core but lack the nitro group and acetic acid moiety.

    Thieno[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and substituents.

Uniqueness: 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which can significantly influence its chemical reactivity and biological activity compared to other thienopyrimidine derivatives .

Properties

Molecular Formula

C8H5N3O4S

Molecular Weight

239.21 g/mol

IUPAC Name

2-(6-nitrothieno[2,3-d]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C8H5N3O4S/c12-7(13)2-5-4-1-6(11(14)15)16-8(4)10-3-9-5/h1,3H,2H2,(H,12,13)

InChI Key

ZLNYVWRSOACVIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC(=C21)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.